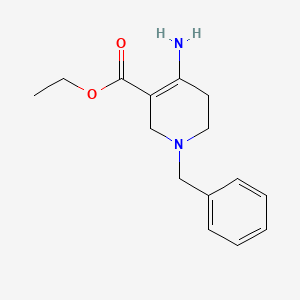![molecular formula C10H16ClF3N2O3S B2628198 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide CAS No. 2411289-87-5](/img/structure/B2628198.png)
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide, also known as TFP, is a compound that is widely used in scientific research. It is a chemical that is synthesized in the laboratory and has a variety of biochemical and physiological effects. TFP is a useful tool for researchers as it can be used to study the mechanisms of action of various drugs and to investigate the biochemical pathways involved in different physiological processes.
作用机制
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide works by selectively modifying the signaling pathways of GPCRs. It acts as an antagonist of the G protein-coupled receptor kinase 2 (GRK2), which is involved in the desensitization of GPCRs. By inhibiting GRK2, 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide can prolong the activation of GPCRs, allowing researchers to study the downstream effects of GPCR signaling.
Biochemical and physiological effects:
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide has a variety of biochemical and physiological effects. It has been shown to modulate the activity of a number of different GPCRs, including the β2-adrenergic receptor, the dopamine D1 receptor, and the angiotensin II type 1 receptor. 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide has also been shown to have anti-inflammatory effects and to modulate the activity of immune cells.
实验室实验的优点和局限性
One of the main advantages of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is its selectivity for GRK2. This allows researchers to selectively modify the signaling pathways of GPCRs without affecting other signaling pathways. 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is also relatively easy to use and can be synthesized in the laboratory. However, one of the limitations of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is that it can be toxic at high concentrations. Careful dosing and handling are required to ensure that 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is used safely in laboratory experiments.
未来方向
There are a number of future directions for research on 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide. One area of interest is the development of new analogs of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide that may have improved selectivity or potency. Another area of interest is the use of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide to study the role of GPCRs in different disease states, such as cancer or cardiovascular disease. Finally, there is a need for further research on the safety and toxicity of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide, particularly in vivo.
合成方法
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is synthesized in the laboratory using a multi-step process that involves the use of various chemicals and reagents. The synthesis of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is a complex process that requires a high degree of expertise and knowledge in organic chemistry. The synthesis method involves the use of piperidine, chloroacetyl chloride, and trifluoromethanesulfonic acid. The final product is obtained after several purification steps and is typically a white or off-white crystalline powder.
科学研究应用
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is widely used in scientific research for a variety of applications. It is commonly used as a reagent in chemical reactions and is also used as a tool to study the mechanisms of action of different drugs. 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is particularly useful in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide can be used to selectively modify GPCR signaling pathways, allowing researchers to investigate the role of these pathways in different physiological processes.
属性
IUPAC Name |
2-chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF3N2O3S/c1-7(11)9(17)15-6-8-2-4-16(5-3-8)20(18,19)10(12,13)14/h7-8H,2-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGZYLXQDNEIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

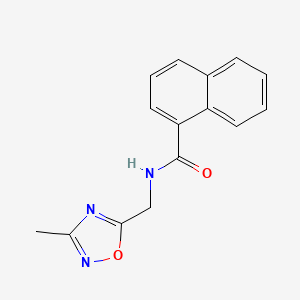
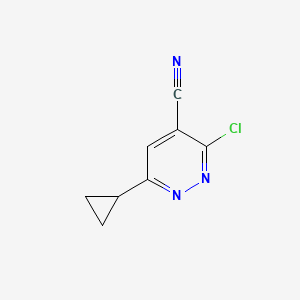
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)
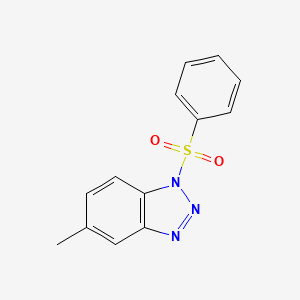



![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2628125.png)
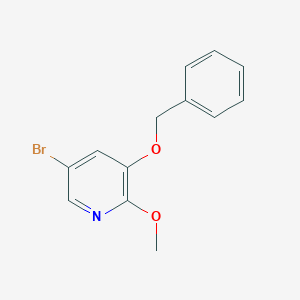
![[4-(5-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2628128.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2628135.png)
